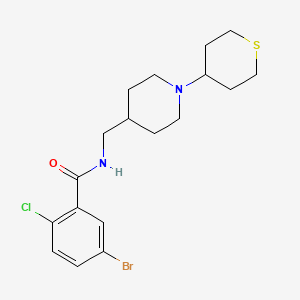

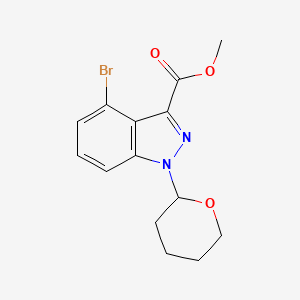

![molecular formula C20H24N2O2 B2704962 (2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide CAS No. 466655-53-8](/img/structure/B2704962.png)

(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide” is an organic compound containing a conjugated system with an amide group. The presence of the dimethylamino group and propoxyphenyl group suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide group, which is a polar functional group that can participate in hydrogen bonding. The compound also contains aromatic rings, which contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could increase its boiling point due to hydrogen bonding. The presence of aromatic rings could increase its stability .Applications De Recherche Scientifique

Synthesis and Characterization

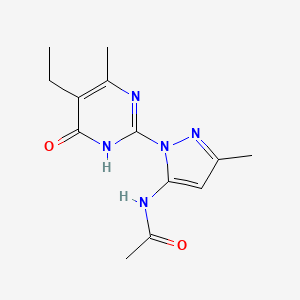

The synthesis of compounds related to "(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide" often involves multicomponent reactions and can yield significant insights into their structural and chemical properties. For example, Bhat et al. (2022) reported on the facile synthesis of novel dihydropyrimidinone derivatives using an enaminone precursor, highlighting the method's efficiency in producing compounds with potential anticancer activity Bhat et al., 2022. Similarly, Kuo et al. (2001) described an improved synthesis of enantiomerically pure compounds for the treatment of benign prostatic hyperplasia, underscoring the importance of less hazardous reagents and higher purity in pharmaceutical development Kuo et al., 2001.

Anticancer and Biological Activities

The anticancer activities of compounds derived from enaminone structures, akin to "(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide," have been extensively researched. For instance, the study by Bhat et al. (2022) evaluated the anticancer activity of dihydropyrimidinone derivatives against the HepG2 cancer cell line, finding significant anti-cancer activity in some compounds Bhat et al., 2022. Another research by El‐Borai et al. (2013) investigated the synthesis of new pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities, revealing compounds with high activity against liver and breast cancer cell lines El‐Borai et al., 2013.

Electrochemical and Photophysical Properties

Studies have also focused on the electrochemical and photophysical properties of compounds related to "(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide." Hsiao et al. (2008) developed electroactive aromatic polyamides with 4-(dimethylamino)triphenylamine units, showcasing their potential in electrochromic applications due to their high contrast ratio, rapid switching time, and solubility in organic solvents Hsiao et al., 2008.

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the reaction conditions and other reactants .

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-4-15-24-19-12-5-16(6-13-19)7-14-20(23)21-17-8-10-18(11-9-17)22(2)3/h5-14H,4,15H2,1-3H3,(H,21,23)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNKHWCVUZNYMU-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2704880.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)

![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)

![3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2704900.png)

![N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2704902.png)